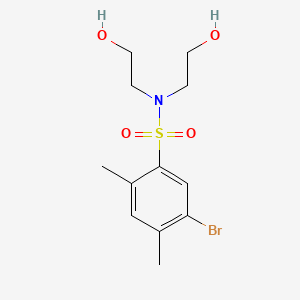

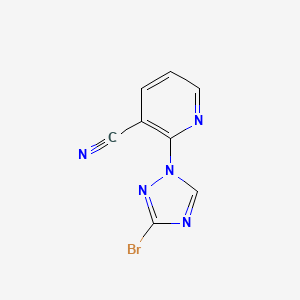

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

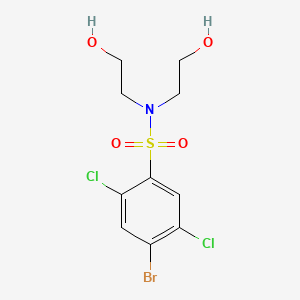

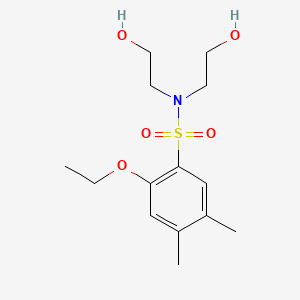

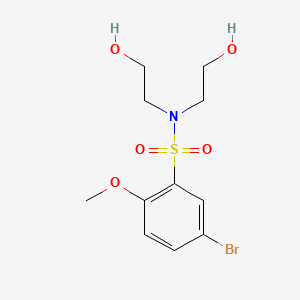

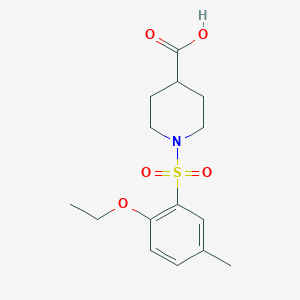

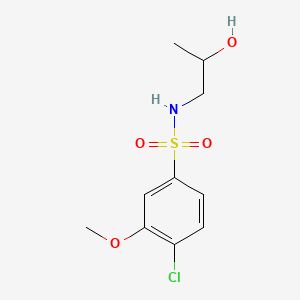

“2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a complex organic compound that contains a pyridine ring and a 1,2,4-triazole ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is often used as a building block in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” were not found, 1,2,4-triazoles can be synthesized from various ester ethoxycarbonylhydrazones with several primary amines .

Aplicaciones Científicas De Investigación

Inhibition Mechanisms and Kinetic Studies

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile and its derivatives have been extensively studied for their inhibition mechanisms, especially in the context of enzyme inhibition. For instance, derivatives like FYX-051 exhibit potent inhibition against xanthine oxidoreductase (XOR), demonstrating both competitive and mechanism-based inhibition. Such compounds form a tight complex with XOR, indicating potential applications in therapeutic interventions for conditions like hyperuricemia (Matsumoto et al., 2011).

Heterocyclization and Structural Analysis

The compound's utility extends to the synthesis of novel heterocyclic structures. Research shows that substituents in pyridine-2-carbaldehydes, including 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, influence their heterocyclization, leading to the formation of 1,2,4-triazines and triazine oxides. This underscores its relevance in creating complex organic molecules with potential pharmaceutical applications (Krinochkin et al., 2017).

Antibacterial Activity

Another significant area of application is in the development of antimicrobial agents. Derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been evaluated for their antibacterial activity, demonstrating effectiveness against a range of aerobic and anaerobic bacteria. This suggests potential for developing new antibiotics or disinfectants (Bogdanowicz et al., 2013).

Synthesis Methodologies and Chemical Properties

The chemical serves as a precursor in the synthesis of complex molecules, such as kinase inhibitors. The development of scalable synthesis methods for these inhibitors underscores the compound's importance in drug discovery and development processes, offering a pathway to efficiently produce clinically relevant compounds (Arunachalam et al., 2019).

X-ray Crystallography and Molecular Structure

Studies also focus on the molecular structure elucidation of related compounds through techniques like X-ray crystallography, providing insights into their structural characteristics and potential interactions at the molecular level. This is crucial for understanding the compound's behavior in various chemical reactions and potential biological interactions (El-Kurdi et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDVIUDBYQGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.